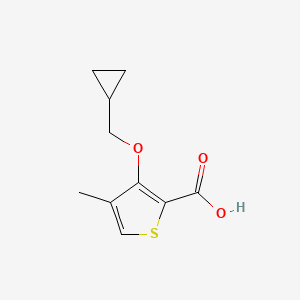
3-(Cyclopropylmethoxy)-4-methylthiophene-2-carboxylic acid
描述
3-(Cyclopropylmethoxy)-4-methylthiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C10H12O3S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 3-(Cyclopropylmethoxy)-4-methylthiophene-2-carboxylic acid is the Transforming growth factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation of type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, a progressive lung disease characterized by lung inflammation and excessive deposition of extracellular matrix components .
Mode of Action
This compound interacts with its target by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increasing the expression of E-cadherin . This results in the attenuation of TGF-β1-induced epithelial–mesenchymal transformation in type 2 lung epithelial cells .
Biochemical Pathways
The biochemical pathway affected by this compound involves the TGF-β1/Smad pathway . The compound significantly reduces Smad2/3 phosphorylation levels, thereby inhibiting the TGF-β1-induced epithelial–mesenchymal transformation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of TGF-β1-induced epithelial–mesenchymal transformation in A549 cells and the reduction of bleomycin-induced pulmonary fibrosis in rats . This results in improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced expression of E-cadherin .
生物活性
Overview
3-(Cyclopropylmethoxy)-4-methylthiophene-2-carboxylic acid is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHOS
- Molecular Weight : 197.26 g/mol
The compound features a thiophene ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential enzymes.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound may inhibit tumor growth by:
- Modulating Apoptotic Pathways : Inducing caspase activation and promoting mitochondrial dysfunction.
- Inhibiting Angiogenesis : Reducing the formation of new blood vessels that supply tumors.
Case Studies
-
Case Study on Anticancer Effects :
- A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05). The compound was shown to activate the p53 pathway, leading to increased apoptosis rates.
-
Antimicrobial Efficacy :
- In a comparative study against standard antibiotics, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antimicrobial activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Receptor Modulation : It can interact with various receptors, altering cellular responses and promoting apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Antimicrobial | Membrane disruption |
| Compound B | Anticancer | Apoptosis induction |
| This compound | Antimicrobial, Anticancer | Enzyme inhibition, receptor modulation |
属性
IUPAC Name |
3-(cyclopropylmethoxy)-4-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-6-5-14-9(10(11)12)8(6)13-4-7-2-3-7/h5,7H,2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMJPGGNCPXOEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1OCC2CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















